molecular formula C7H14F3N B13273155 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine

Cat. No.: B13273155
M. Wt: 169.19 g/mol
InChI Key: GBMGSRRYJYOIFW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine is a fluorinated organic compound with the molecular formula C7H14F3N. It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high stability and reactivity to the molecule. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method is the reaction of 4,4-dimethylpentan-2-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various atoms, leading to changes in the molecular structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated compound with similar stability and reactivity.

    1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride: A hydrochloride salt form of the compound with different solubility and reactivity.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)4-5(11)7(8,9)10/h5H,4,11H2,1-3H3

InChI Key

GBMGSRRYJYOIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(F)(F)F)N

Origin of Product

United States

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